Bicyclo[3.1.0]hexan-1-amine
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Overview
Description
Bicyclo[3.1.0]hexan-1-amine: is a bicyclic amine compound characterized by a unique structure consisting of a six-membered ring fused to a three-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexan-1-amine can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the (3 + 2) annulation method mentioned above suggests potential for industrial application, especially with the use of photoredox catalysts and efficient synthesis of reaction partners .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexan-1-amines, oxides, and reduced amine derivatives .
Scientific Research Applications
Bicyclo[3.1.0]hexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . This property makes it a valuable scaffold in drug design, particularly for targeting G-protein coupled receptors and other protein targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.1.1]heptane: A larger bicyclic compound with an additional carbon atom in the ring system.
Cyclohexane: A monocyclic compound with a similar carbon framework but lacking the additional ring strain.
Uniqueness
Bicyclo[3.1.0]hexan-1-amine is unique due to its high ring strain and rigid structure, which confer distinct chemical reactivity and biological activity compared to other bicyclic and monocyclic compounds . Its ability to form tight binding interactions with target proteins makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-1-2-5(6)4-6/h5H,1-4,7H2 |
InChI Key |
RIVBTTWKPMJRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(C1)N |
Origin of Product |
United States |
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